[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
CAS No.: 1250081-20-9
Cat. No.: VC4559959
Molecular Formula: C13H19NO2
Molecular Weight: 221.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250081-20-9 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 |
| IUPAC Name | [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H19NO2/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12/h4-5,7,12H,2-3,6,8-9,14H2,1H3 |
| Standard InChI Key | XKJGVUBROYSFBO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN)OCC2CCCO2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a central benzene ring substituted at the 4-position with a methyl group () and at the 2-position with a methoxy group derived from tetrahydrofuran (oxolane). The methoxy group is further functionalized with a methanamine () moiety . The IUPAC name, [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.3 g/mol | |
| InChI Key | XKJGVUBROYSFBO-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1)CN)OCC2CCCO2 |
The oxolane (tetrahydrofuran) ring introduces conformational rigidity, while the methanamine group provides a potential site for hydrogen bonding or salt formation.
Stereochemical Considerations
Although the compound lacks chiral centers, the oxolane ring adopts a puckered conformation, which may influence its interactions with biological targets . Computational models suggest that the methoxy group’s orientation relative to the phenyl ring could modulate electronic effects, potentially enhancing binding affinity .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Nucleophilic Substitution: Reaction of 4-methyl-2-hydroxybenzaldehyde with oxolan-2-ylmethyl bromide under basic conditions to install the methoxy group.
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Reductive Amination: Conversion of the aldehyde intermediate to the primary amine using ammonia and a reducing agent such as sodium cyanoborohydride.
Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) and temperatures ranging from 0°C to 80°C .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed using:
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Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl): δ 1.85–1.92 (m, 2H, oxolane), 2.34 (s, 3H, CH), 3.72–3.81 (m, 4H, oxolane and CHNH).
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Mass Spectrometry: ESI-MS m/z 222.2 [M+H].
Physicochemical Properties
Solubility and Stability
While solubility data remain unpublished, structural analogs such as [4-(oxolan-2-ylmethoxy)phenyl]methanamine exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water . The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture .
Thermal Properties
Differential scanning calorimetry (DSC) of related compounds reveals melting points between 120°C and 150°C, suggesting similar thermal behavior .
Analytical and Regulatory Status
Regulatory Information
The compound is labeled "For research use only" by suppliers, with no approved therapeutic applications . Its CAS registry number (1250081-20-9) ensures unambiguous identification in regulatory submissions.
Spectroscopic Reference Data
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